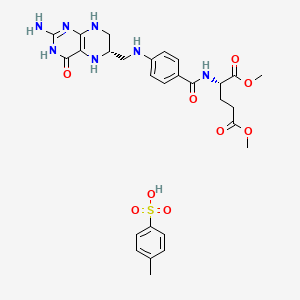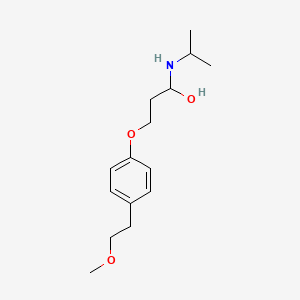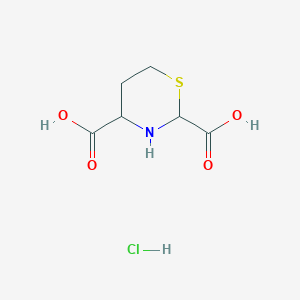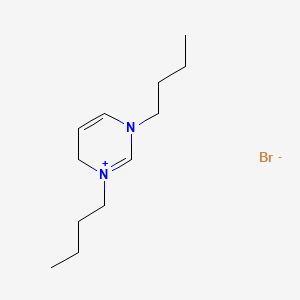
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide is a chemical compound that has garnered interest in various fields of scientific research. It is known for its role as a byproduct in the synthesis of Carboplatin-d4, an analog of Cisplatin with reduced nephrotoxicity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide can be synthesized through various synthetic routes. One common method involves the reaction of appropriate pyrimidine derivatives with butyl bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent like DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Aplicaciones Científicas De Investigación
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide has several scientific research applications:
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide involves its interaction with specific molecular targets and pathways. In the context of its antineoplastic activity, the compound may interfere with DNA replication and repair processes, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Carboplatin-d4: An analog of Cisplatin with reduced nephrotoxicity.
Dihydropyrimidinones: Compounds with similar structural features and potential biological activities.
Uniqueness
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide is unique due to its specific chemical structure and its role as a byproduct in the synthesis of Carboplatin-d4
Propiedades
Fórmula molecular |
C12H23BrN2 |
|---|---|
Peso molecular |
275.23 g/mol |
Nombre IUPAC |
1,3-dibutyl-4H-pyrimidin-3-ium;bromide |
InChI |
InChI=1S/C12H23N2.BrH/c1-3-5-8-13-10-7-11-14(12-13)9-6-4-2;/h7,10,12H,3-6,8-9,11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
LFCPPYLNXDGMRB-UHFFFAOYSA-M |
SMILES canónico |
CCCCN1C=CC[N+](=C1)CCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


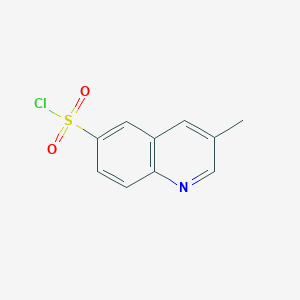
![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid](/img/structure/B13854115.png)
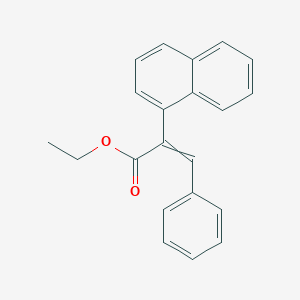
![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)
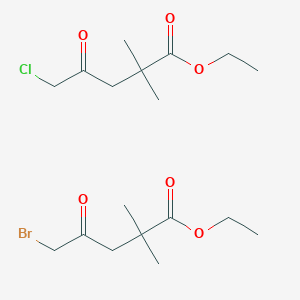
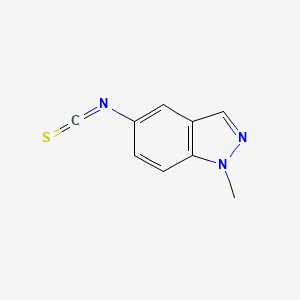
![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
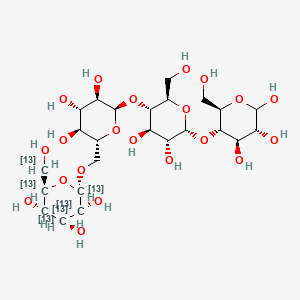
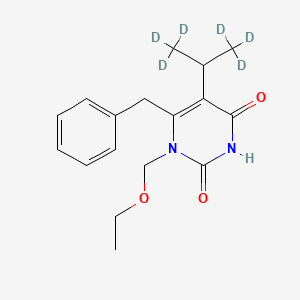
![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
